molecular formula C17H18BrClN2OS B2824046 1-(4-Chlorophenyl)-3-hydroxy-3-(thiophen-2-yl)-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium bromide CAS No. 1036724-52-3

1-(4-Chlorophenyl)-3-hydroxy-3-(thiophen-2-yl)-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium bromide

Cat. No.: B2824046
CAS No.: 1036724-52-3
M. Wt: 413.76
InChI Key: JKPYPNHZIMQTDG-UHFFFAOYSA-M
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Description

1-(4-Chlorophenyl)-3-hydroxy-3-(thiophen-2-yl)-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium bromide is a complex organic compound that features a unique structure combining a chlorophenyl group, a thiophene ring, and an imidazo[1,2-a]pyridine core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Chlorophenyl)-3-hydroxy-3-(thiophen-2-yl)-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium bromide typically involves multi-step organic reactions. One common method includes the base-catalyzed intramolecular cyclization of precursor compounds. For instance, the cyclization of aminoacetylenic ketones in the presence of strong acids or the use of palladium and gold salts for ring-closure reactions .

Industrial Production Methods: Industrial production of this compound may involve scalable synthetic routes such as the Suzuki–Miyaura coupling, which is known for its mild reaction conditions and functional group tolerance . This method allows for the efficient formation of carbon-carbon bonds, making it suitable for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Chlorophenyl)-3-hydroxy-3-(thiophen-2-yl)-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium bromide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones, while substitution reactions can introduce various functional groups onto the chlorophenyl ring.

Scientific Research Applications

Mechanism of Action

The mechanism by which 1-(4-Chlorophenyl)-3-hydroxy-3-(thiophen-2-yl)-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium bromide exerts its effects involves interactions with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to the inhibition of bacterial enzymes or disruption of cell membrane integrity . The compound’s anticancer properties could involve the induction of apoptosis through the activation of caspase pathways.

Comparison with Similar Compounds

Uniqueness: 1-(4-Chlorophenyl)-3-hydroxy-3-(thiophen-2-yl)-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium bromide is unique due to its imidazo[1,2-a]pyridine core, which imparts distinct chemical reactivity and biological activity compared to other thiophene-containing compounds.

Properties

IUPAC Name

1-(4-chlorophenyl)-3-thiophen-2-yl-5,6,7,8-tetrahydro-2H-imidazo[1,2-a]pyridin-4-ium-3-ol;bromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18ClN2OS.BrH/c18-13-6-8-14(9-7-13)19-12-17(21,15-4-3-11-22-15)20-10-2-1-5-16(19)20;/h3-4,6-9,11,21H,1-2,5,10,12H2;1H/q+1;/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKPYPNHZIMQTDG-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC[N+]2=C(C1)N(CC2(C3=CC=CS3)O)C4=CC=C(C=C4)Cl.[Br-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18BrClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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